molecular formula C26H26N6O2 B2934691 [1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone CAS No. 1326919-92-9

[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B2934691
CAS No.: 1326919-92-9
M. Wt: 454.534
InChI Key: UMTMLICICLJYSV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a piperazinyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and piperazine rings are likely to add rigidity to the structure, while the methoxyphenyl and pyridinyl groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and piperazine rings, as well as the methoxyphenyl and pyridinyl groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the presence of the triazole and piperazine rings could influence its melting point and boiling point .

Scientific Research Applications

Antimicrobial Activity

The compound and its analogues have been studied for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis of related pyridine derivatives and their in vitro antimicrobial activity, finding variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Biological Activity of Triazole Analogues

Nagaraj, Srinivas, and Rao (2018) synthesized a series of novel triazole analogues related to this compound. They found that some of these compounds showed significant inhibition of bacterial growth, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds structurally related to this complex molecule. For instance, Feng Wu (2011) synthesized a novel compound involving piperidine and pyridine rings, important components of the molecule (Wu Feng, 2011).

Metabolism and Excretion in Pharmacology

In pharmacological research, compounds like this have been studied for their metabolism and excretion patterns. Sharma et al. (2012) examined the disposition of a related dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, providing insight into how similar compounds might be metabolized and excreted (Sharma et al., 2012).

Synthesis of Analogues

Research has also been conducted on the synthesis of various analogues that share structural similarities with the compound . For example, Zhang et al. (2020) reported an efficient method for synthesizing piperidine- and pyridine-containing heterocycles, which are key features of this compound (Zhang et al., 2020).

Application in PET Imaging

Plenevaux et al. (2000) investigated [18F]p-MPPF, a radiolabeled antagonist for PET imaging studies, which contains structural elements similar to the compound . This research highlights the potential application of such compounds in medical imaging and diagnostics (Plenevaux et al., 2000).

Mechanism of Action

Future Directions

The study of complex organic compounds like this one is a vibrant field of research with many potential applications, particularly in the development of new drugs. Future research could focus on exploring the biological activity of this compound and optimizing its properties for specific applications .

Properties

IUPAC Name

[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2/c1-19-5-3-6-21(17-19)30-13-15-31(16-14-30)26(33)24-25(20-9-11-27-12-10-20)32(29-28-24)22-7-4-8-23(18-22)34-2/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTMLICICLJYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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